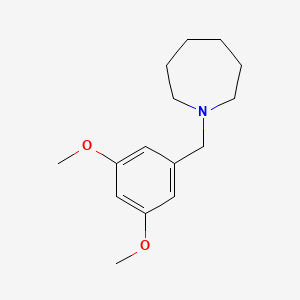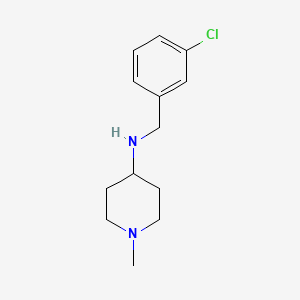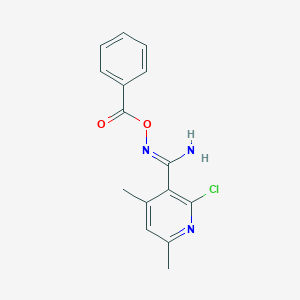
4-acetylbenzyl 2-(isobutyrylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylbenzyl 2-(isobutyrylamino)benzoate is a chemical compound that belongs to the class of benzamides. It is a potential drug candidate that has been studied for its various biological activities. This compound has been synthesized using different methods and has been found to exhibit promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-acetylbenzyl 2-(isobutyrylamino)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It has also been shown to stimulate the immune system, which may contribute to its anti-viral properties.
Biochemical and Physiological Effects:
Studies have shown that 4-acetylbenzyl 2-(isobutyrylamino)benzoate has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, which is a programmed cell death that occurs in cancer cells. Additionally, it has been shown to have a potential role in the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-acetylbenzyl 2-(isobutyrylamino)benzoate in lab experiments include its potential as a drug candidate for the treatment of various diseases. The compound has been shown to have a broad range of biological activities, which makes it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the research on 4-acetylbenzyl 2-(isobutyrylamino)benzoate. One potential direction is to study its potential as a drug candidate for the treatment of viral infections. Another direction is to investigate its role in the regulation of glucose and lipid metabolism. Additionally, further studies are needed to determine its optimal dosage and administration for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-acetylbenzyl 2-(isobutyrylamino)benzoate has been reported in various scientific literature. One of the methods involves the reaction of 4-acetylbenzyl chloride with 2-aminobenzoic acid in the presence of triethylamine and dichloromethane. This reaction yields 4-acetylbenzyl 2-aminobenzoate, which is then reacted with isobutyryl chloride in the presence of triethylamine and dichloromethane to obtain the final product.
Aplicaciones Científicas De Investigación
Research has shown that 4-acetylbenzyl 2-(isobutyrylamino)benzoate has various biological activities. It has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. The compound has been found to inhibit the growth of cancer cells and bacteria. It has also been shown to have a potential role in the treatment of viral infections.
Propiedades
IUPAC Name |
(4-acetylphenyl)methyl 2-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(2)19(23)21-18-7-5-4-6-17(18)20(24)25-12-15-8-10-16(11-9-15)14(3)22/h4-11,13H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLUAHBRZVAOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)




![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
